N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide
Description
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxo-1λ⁶-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 5 and a 1,1-dioxothiolan-3-yl moiety at position 1. The carboxamide group at position 3 links the pyrazole ring to a 4,5-dimethylthiazole unit. The compound’s biological relevance is inferred from structural analogs, which exhibit activities ranging from enzyme inhibition to antimicrobial effects .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxothiolan-3-yl)-5-phenylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-12-13(2)27-19(20-12)21-18(24)16-10-17(14-6-4-3-5-7-14)23(22-16)15-8-9-28(25,26)11-15/h3-7,10,15H,8-9,11H2,1-2H3,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKYENGIIPPDOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=NN(C(=C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
F2465-0192, also known as SAN2465, is a highly potent and selective negative allosteric modulator (NAM) of GABAA α5 containing receptors. These receptors are primarily localized and restricted to limbic areas.
Mode of Action
The compound interacts with its targets by modulating the GABAA α5 receptors in a negative allosteric manner. This modulation is believed to induce rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment.
Biochemical Pathways
It is known that the compound’s action on gabaa α5 receptors plays a crucial role in controlling the assembly of actin filaments (f-actin) that drive cell morphogenesis and motility in eukaryotes.
Pharmacokinetics
The pharmacokinetic properties of F2465-0192 are currently under investigation. Preliminary data from phase 1 trials suggest that the compound has a favorable safety and tolerability profile. .
Result of Action
F2465-0192 has demonstrated rapid and sustained reversal of chronic stress-induced depressive-like symptoms, including anhedonia, anxiety, and cognitive impairment. The onset and robustness of the antidepressive effect were similar to ketamine, which was used as a positive control in the study.
Biological Activity
N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant studies.
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The compound features a complex structure that includes a thiazole ring and a pyrazole moiety, which are known for their diverse biological activities.
Research indicates that compounds containing thiazole and pyrazole rings often exhibit significant biological activities such as:
- Antimicrobial Activity : Compounds similar to this structure have shown effectiveness against various bacterial strains. The thiazole ring is particularly noted for its role in enhancing antimicrobial properties.
- Anticancer Properties : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against Gram-positive and Gram-negative bacteria. |
| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cell lines. |
| Anti-inflammatory | May reduce inflammation markers in vitro and in vivo models. |
| Enzyme Inhibition | Inhibits certain enzymes related to cancer progression and inflammation. |
Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of thiazole and pyrazole demonstrated that compounds with similar structures to N-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be within the range of 10–50 µg/mL.
Study 2: Anticancer Activity
In vitro assays revealed that the compound induced apoptosis in human breast cancer cell lines (MCF7) at concentrations of 20 µM and above. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.
Study 3: Anti-inflammatory Effects
Research involving animal models showed that administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6. The observed effects were comparable to those seen with standard anti-inflammatory drugs.
Comparison with Similar Compounds
Pyrazole-1-carbothioamides ()
Compounds such as 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide share a pyrazole backbone but differ in critical substituents:
- Carbothioamide vs. Thiocarbonyl groups are less polar, which may enhance membrane permeability but reduce aqueous stability .
- Substituent Effects : The presence of a 4-nitrophenylisoxazole in compounds introduces electron-withdrawing groups, which could modulate electronic properties differently compared to the target compound’s sulfolane (electron-deficient due to sulfone groups) and phenyl substituents.
Benzamide Derivatives ()
4-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(2-phenyldiazenyl)phenyl]benzamide (CAS 381166-05-8) highlights:
- Benzamide Core: The benzamide group replaces the pyrazole-thiazole linkage, reducing conformational rigidity.
Computational Comparisons Using Multiwfn ()
Wavefunction analysis tools like Multiwfn enable direct comparisons of electronic properties:
- Electrostatic Potential (ESP): The sulfolane group in the target compound generates a strong electron-deficient region, enhancing interactions with nucleophilic residues in enzymatic targets. In contrast, carbothioamides () exhibit less polarized ESP surfaces due to sulfur’s lower electronegativity .
- Electron Localization Function (ELF) : The carboxamide group in the target compound shows higher electron localization at the carbonyl oxygen, favoring hydrogen-bond acceptor interactions. Carbothioamides display delocalized electron density around sulfur, reducing directional binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted using fragment-based methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
